3-(2-Thienyl)acrylic acid

Overview

Description

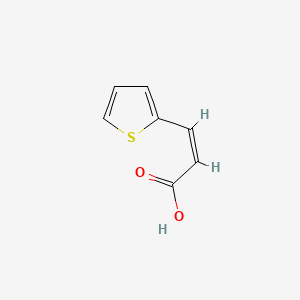

3-(2-Thienyl)acrylic acid (CAS: 15690-25-2; synonyms: 2-Thiopheneacrylic acid, (E)-3-(thiophen-2-yl)acrylic acid) is a heterocyclic organic compound with the molecular formula C₇H₆O₂S and a molecular weight of 154.19 g/mol . It is characterized by a thiophene ring substituted at the 2-position with an acrylic acid moiety. Key properties include:

- Melting Point: 145–148°C

- Solubility: Soluble in chloroform and methanol

- pKa: 4.34 (predicted)

- Applications: Intermediate in synthesizing pharmaceuticals (e.g., antipsychotic precursors ), organometallic complexes , and microbial transformations to produce amino acid analogs .

Its structure enables conjugation between the thiophene ring and the carboxylic acid group, influencing reactivity in cyclization and coordination chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(2-Thienyl)acrylic acid can be synthesized through several methods. One common approach involves the reaction of thiophene-2-carboxaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions typically include heating the mixture under reflux and using a solvent such as ethanol or water.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic coupling of thiophene derivatives with acrylic acid derivatives using transition metal catalysts. This approach allows for higher yields and better control over the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(2-Thienyl)acrylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form thiophene-2-carboxylic acid.

Reduction: Reduction reactions can convert the acrylic acid moiety to the corresponding alcohol.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products Formed

Oxidation: Thiophene-2-carboxylic acid.

Reduction: 3-(2-Thienyl)propanoic acid.

Substitution: Various substituted thiophene derivatives, depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Insulin Absorption Enhancement

One of the notable applications of 3-(2-thienyl)acrylic acid is its role as a phenylalanine derivative that enhances the intestinal absorption of insulin in mice. This property suggests potential therapeutic applications in diabetes management, particularly for improving the bioavailability of insulin when administered orally .

Inhibition of Glycogen Synthase Kinase-3β (GSK-3β)

Research indicates that this compound can be utilized in the synthesis of novel benzothiazepinones, which act as inhibitors of GSK-3β. This enzyme is implicated in various diseases, including Alzheimer's and cancer. The ability to inhibit GSK-3β positions this compound as a candidate for drug development aimed at treating such conditions .

Agricultural Science

Animal Feed Additive

The compound has been investigated for its effects as an additive in animal feed. Studies have shown that it can improve growth rates and feed efficiency in livestock by enhancing nutrient absorption and metabolism. Specifically, it has been reported to increase the weights of animals by 5-10% depending on their growth stage, outperforming traditional antibiotics like Spiramycin .

Materials Science

Synthesis of Novel Polymers

Due to its reactive acrylic group, this compound can serve as a monomer in the synthesis of polymers with specific properties. These polymers can find applications in coatings, adhesives, and other materials where enhanced thermal stability and mechanical properties are desired .

-

Insulin Absorption Study

A study demonstrated that administering this compound improved insulin absorption in diabetic mice models significantly compared to controls. The mechanism was attributed to enhanced permeability through intestinal membranes . -

GSK-3β Inhibition Research

The compound was evaluated for its inhibitory effects on GSK-3β activity using biochemical assays. Results indicated a dose-dependent inhibition, suggesting its potential as a therapeutic agent for neurodegenerative diseases . -

Agricultural Application Trials

Trials conducted on livestock showed that incorporating this compound into feed resulted in improved weight gain and feed conversion ratios over a period of several weeks compared to traditional feed formulations .

Mechanism of Action

The mechanism of action of 3-(2-Thienyl)acrylic acid involves its interaction with specific molecular targets and pathways. For instance, its role in enhancing insulin absorption is thought to be related to its ability to modulate the permeability of intestinal membranes. Additionally, as a precursor for glycogen synthase kinase-3β inhibitors, it likely interacts with the enzyme’s active site, inhibiting its activity and thereby affecting various cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(3-Thienyl)acrylic Acid

- Molecular Formula : C₇H₆O₂S (same as 2-thienyl isomer)

- Key Differences: Substitution Position: Thiophene ring substituted at the 3-position. Melting Point: Not explicitly reported, but its trans-isomer (CAS: 102696-71-9) is commercially available . Applications: Forms manganese-based magnetic complexes (e.g., [Mn₁₂O₁₂(tha)₁₆(H₂O)₄]) and studied as antitumor agents . Synthesis: Prepared via similar routes as the 2-thienyl analog but with distinct regioselectivity challenges .

3-(2-Furyl)acrylic Acid

- Molecular Formula : C₇H₆O₃

- Key Differences :

- Heteroatom : Oxygen in furan vs. sulfur in thiophene.

- Reactivity : Lower aromatic stabilization in furan increases susceptibility to electrophilic substitution.

- Synthesis : Converted to acyl chlorides using thionyl chloride, analogous to 3-(2-thienyl)acrylic acid derivatives .

- Applications : Less explored in medicinal chemistry compared to thiophene analogs .

3-(2-Thienyl)propanoic Acid

- Molecular Formula : C₇H₈O₂S

- Key Differences: Backbone: Propanoic acid (saturated) vs. acrylic acid (unsaturated). Melting Point: 45–49°C , significantly lower than the acrylic acid derivative. Applications: Used in polymer research and as a precursor for functionalized thiophene derivatives .

Comparative Data Table

Spectroscopic and Theoretical Studies

- FT-IR and Raman analyses reveal stronger C=O and C=C vibrational coupling in this compound compared to its 3-thienyl isomer due to conjugation differences .

- HOMO-LUMO gaps (4.5–5.0 eV) suggest reactivity suitable for charge-transfer applications .

Notes on Contradictions and Ambiguities

- CAS Number Variants : this compound is listed under multiple CAS numbers (1124-65-8, 15690-25-2), likely due to stereoisomerism or registry updates .

- Synthetic Yields : While 3-(2-furyl)acrylic acid derivatives are synthesized quantitatively , thiophene analogs require stricter temperature control .

Biological Activity

3-(2-Thienyl)acrylic acid, a compound with the chemical formula C₇H₆O₂S, has garnered attention due to its diverse biological activities. This article explores its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thiophene ring attached to an acrylic acid structure, which contributes to its unique electronic and steric properties. The compound appears as slightly beige to yellow needle-like crystals and has a molecular weight of approximately 154.19 g/mol .

1. Anti-Inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. Studies have shown its ability to inhibit enzymes involved in inflammatory pathways, suggesting potential utility in treating conditions characterized by inflammation .

2. Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. Its derivatives have been tested for activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentrations (MICs) indicate varying levels of effectiveness, with some derivatives showing strong bacteriostatic activity .

3. Neuroprotective Effects

This compound has been explored as a potential inhibitor of monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases such as Parkinson's disease. Inhibition of MAO-B could lead to increased levels of neuroprotective neurotransmitters .

4. Anticancer Potential

Preliminary studies suggest that this compound and its derivatives exhibit cytotoxic effects against various cancer cell lines. This property highlights the compound's potential in cancer therapy, warranting further investigation into its mechanisms of action and efficacy .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with specific enzymes, inhibiting their activity and thereby influencing metabolic pathways related to inflammation and cancer progression.

- Molecular Interactions : Molecular docking studies suggest that this compound can effectively bind to target proteins, indicating its potential as a therapeutic agent .

- DNA Interaction : Research has indicated possible interactions with DNA, suggesting implications for genetic research and drug design .

Research Findings and Case Studies

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(2-Thienyl)acrylic acid, and how do reaction conditions influence yield and purity?

- Methodology :

- Microbial transformation : Dissolve this compound in aqueous ammonium hydroxide (10% v/v), adjust pH to 10 with sulfuric acid, and purge with nitrogen for anaerobic fermentation .

- Knoevenagel condensation : React thiophene-2-carboxaldehyde with malonic acid in the presence of a catalyst (e.g., pyridine or piperidine) under reflux conditions. Monitor reaction progress via thin-layer chromatography (TLC) and purify via recrystallization in ethanol/water mixtures .

Q. What physicochemical properties are critical for characterizing this compound in research applications?

- Essential properties :

- Molecular weight : 154.186 g/mol (confirmed via mass spectrometry) .

- Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) and partially in ethanol; insoluble in hexane .

- Melting point : ~180–185°C (varies with purity; differential scanning calorimetry recommended) .

Advanced Research Questions

Q. How can density functional theory (DFT) and spectroscopic methods elucidate the electronic structure and reactivity of this compound?

- Methodology :

- DFT calculations : Use B3LYP/6-311++G(d,p) basis set to analyze HOMO-LUMO gaps (theoretical: ~4.2 eV), molecular electrostatic potential (MEP), and natural bond orbital (NBO) charge distribution .

- Spectroscopy :

- FT-IR : Identify carboxylic acid O-H stretching (~2500–3300 cm⁻¹) and C=C conjugation (~1600 cm⁻¹) .

- UV-Vis : Compare experimental λmax (~290 nm) with TD-DFT results to validate π→π* transitions .

| Parameter | DFT Value | Experimental Value |

|---|---|---|

| HOMO-LUMO (eV) | 4.21 | 4.15 (UV-Vis) |

| C=O bond length (Å) | 1.23 | 1.22 (XRD) |

Q. How can researchers resolve contradictions between experimental and theoretical data for this compound?

- Case study : Discrepancies in CAS registry numbers (15690-25-2 vs. 1124-65-8 ) may arise from isomerism or database errors.

- Resolution strategies :

- Cross-validate purity via HPLC (>98%) and NMR (compare δH for thienyl protons: ~7.0–7.5 ppm) .

- Re-optimize computational parameters (e.g., solvent effects in DFT) to align with experimental conditions .

Q. What role does this compound play in organometallic complexes, and how does its structure influence catalytic or biological activity?

- Application : Acts as a ligand in tin(IV) complexes (e.g., [(Ph)3SnCl)2COO]<sup>−</sup>) for antifungal studies .

- Structural impact : The thienyl group enhances π-backbonding, while the carboxylic acid enables chelation. Characterize via:

- XRD : Confirm coordination geometry (e.g., distorted octahedral for Sn complexes) .

- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C) .

Q. What advanced techniques are recommended for analyzing nonlinear optical (NLO) properties of this compound derivatives?

- Methodology :

- Hyper-Rayleigh scattering (HRS) : Measure first hyperpolarizability (β) to evaluate NLO activity .

- DFT-derived NLO parameters : Compare βtot values with chalcone analogs to identify structure-property relationships .

Q. Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported spectroscopic data for this compound?

- Example : FT-Raman peaks at ~1600 cm⁻¹ (C=C) may vary due to polymorphism or hydration.

- Solutions :

- Perform variable-temperature Raman studies to assess phase transitions.

- Use solid-state NMR to detect crystallographic differences .

Properties

IUPAC Name |

(Z)-3-thiophen-2-ylprop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2S/c8-7(9)4-3-6-2-1-5-10-6/h1-5H,(H,8,9)/b4-3- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKMZQOIASVGJQE-ARJAWSKDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C\C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.